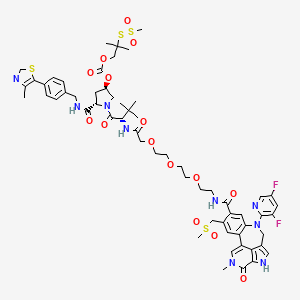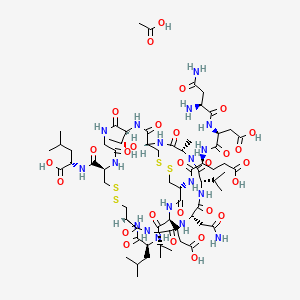![molecular formula C48H58ClN9O5S3 B11932533 (2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11932533.png)
(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD4 degrader AT1 is a highly selective small molecule degrader of the bromodomain-containing protein 4 (BRD4). This compound is based on the PROteolysis TArgeting Chimera (PROTAC) technology, which utilizes a bifunctional molecule to induce the degradation of target proteins via the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extraterminal (BET) family, which plays a crucial role in regulating gene expression and is implicated in various cancers and other diseases .
准备方法
Synthetic Routes and Reaction Conditions: BRD4 degrader AT1 is synthesized by connecting ligands for von Hippel-Lindau (VHL) and BRD4 through a linker. The synthesis involves multiple steps, including the preparation of the individual ligands and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of BRD4 degrader AT1 follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions for scalability, including the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: BRD4 degrader AT1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, potentially enhancing its selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include modified versions of BRD4 degrader AT1 with altered functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .
科学研究应用
BRD4 degrader AT1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of BRD4 and its effects on gene expression and chromatin structure.
Biology: Employed in cellular and molecular biology research to investigate the role of BRD4 in various biological processes, including transcriptional regulation and cell cycle control.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases where BRD4 is implicated.
作用机制
BRD4 degrader AT1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, such as VHL, forming a ternary complex. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of oncogenic proteins, such as MYC, and inhibits tumor cell proliferation .
相似化合物的比较
BRD4 degrader AT1 can be compared with other similar compounds, such as:
CFT-2718: Another BRD4-targeting degrader with enhanced catalytic activity and in vivo properties.
PLX-3618: A monovalent degrader that selectively degrades BRD4 through the recruitment of the E3 ligase DCAF11.
Uniqueness: BRD4 degrader AT1 is unique due to its high selectivity for BRD4 and its ability to induce rapid and sustained degradation of the target protein. This selectivity minimizes off-target effects and enhances its therapeutic potential .
属性
分子式 |
C48H58ClN9O5S3 |
|---|---|
分子量 |
972.7 g/mol |
IUPAC 名称 |
(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m0/s1 |
InChI 键 |
SQNZDYHMCMIGGV-AWLNNACRSA-N |
手性 SMILES |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@H](C(=O)N4C[C@H](C[C@@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)

![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)


![(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)

